2-methyl-N-(morpholin-4-yl)benzamide
Description
General Context of Benzamide (B126) and Morpholine (B109124) Derivatives in Medicinal Chemistry
Both benzamide and morpholine derivatives have independently carved out significant niches in medicinal chemistry. Benzamides are a class of compounds recognized for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.com Similarly, the morpholine heterocycle is a privileged structure in drug discovery, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties. researchgate.net The amalgamation of these two pharmacophores in a single molecular entity offers the potential for synergistic effects and novel mechanisms of action.
Significance of the Benzamide Scaffold in Bioactive Molecules
The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a versatile building block in the design of therapeutic agents. Its structural rigidity and capacity for hydrogen bonding allow for specific and high-affinity interactions with biological targets such as enzymes and receptors. Aromatic amides are stable and relatively easy to synthesize, making them attractive for the development of new drugs. nanobioletters.com The substitution pattern on the benzene ring can be readily modified to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile.
Overview of Research Trajectories for 2-methyl-N-(morpholin-4-yl)benzamide and Related Analogues
While specific research on This compound is still emerging, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications. The primary research trajectories for analogues of this compound have focused on their potential as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.
Notably, compounds featuring the N-(morpholinomethyl)phenyl benzamide scaffold have been investigated as potent inhibitors of Focal Adhesion Kinase (FAK) . nih.gov FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, and its overexpression is associated with tumor progression and metastasis. researchgate.net
Another significant area of investigation for related morpholine-containing benzamides is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. researchgate.net Several morpholine-based PI3K inhibitors have been developed, with the morpholine oxygen often playing a key role in binding to the hinge region of the kinase. mdpi.com
Furthermore, a structurally related compound, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide , has been identified as an innovative calcineurin inhibitor with neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Parkinson's disease.
The table below summarizes the key research areas for analogues of this compound.
| Research Area | Target | Therapeutic Potential |
| Oncology | Focal Adhesion Kinase (FAK) | Anti-cancer, Anti-metastatic |
| Oncology | Phosphoinositide 3-kinase (PI3K) | Anti-cancer |
| Neurodegenerative Diseases | Calcineurin | Neuroprotection |
Detailed research findings for a potent FAK inhibitor analogue, referred to as compound 8a , are presented in the following table. nih.gov
| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| 8a | FAK | 0.047 ± 0.006 | H1975 (Lung Cancer) | 0.044 ± 0.011 |
| 8a | FAK | 0.047 ± 0.006 | A431 (Skin Cancer) | 0.119 ± 0.036 |
These findings underscore the potential of the this compound scaffold as a foundation for the development of targeted therapies. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound itself and to explore the structure-activity relationships within this promising class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-4-2-3-5-11(10)12(15)13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXLRYJVANGSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386087 | |
| Record name | ST50911060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-19-3 | |
| Record name | ST50911060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-methyl-N-(morpholin-4-yl)benzamide and Analogues
The construction of the core structure of this compound and related compounds relies on well-documented synthetic pathways. These routes are characterized by the formation of the central benzamide (B126) scaffold and the attachment of the morpholine (B109124) moiety.
The formation of the benzamide linkage is a critical step in the synthesis of this class of molecules. This transformation is typically achieved by reacting a carboxylic acid derivative with an amine. In the context of this compound, this involves the reaction between a 2-methylbenzoic acid derivative and an N-aminomorpholine precursor. A variety of activating agents and coupling reagents can be employed to facilitate this reaction, enhancing yield and purity. nih.govauburn.edu
One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 2-methylbenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-methylbenzoyl chloride. This highly electrophilic intermediate then readily reacts with the amine component to form the desired amide bond.
Alternatively, a wide array of peptide coupling reagents can be used to directly mediate the reaction between the carboxylic acid and the amine, avoiding the need for isolating the acyl chloride. These reagents activate the carboxylic acid in situ, forming a transient species that is susceptible to nucleophilic attack by the amine. This method is often preferred due to its milder reaction conditions and broader functional group tolerance. nih.gov
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| Acyl Chloride Formation | Conversion of carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. | Anhydrous solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. |
| Carbodiimides (e.g., EDCI, DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions. nih.gov | Aprotic solvent (e.g., DMF, DCM) at room temperature. nih.gov |
| N,N'-Carbonyldiimidazole (CDI) | Activates the carboxylic acid by forming an acyl-imidazolide intermediate, which is reactive towards amines. researchgate.net | Anhydrous THF or DCM, typically at room temperature. researchgate.net |
| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Highly efficient coupling reagents that convert the carboxylic acid into a reactive phosphonium ester. | Aprotic solvent (e.g., DMF), tertiary amine base (e.g., DIPEA) at room temperature. |
One of the most direct methods involves the nucleophilic substitution reaction where morpholine itself acts as the nucleophile. This strategy is particularly effective when the benzamide core is functionalized with a suitable leaving group. For example, a chloro- or fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution (SNAr) with morpholine, typically under heated conditions and in the presence of a base. mdpi.com This approach has been successfully used in the synthesis of complex heterocyclic systems where a morpholine ring is appended to an aromatic core. mdpi.com
Another strategy involves the reaction of morpholine with an electrophilic center, such as a chloromethyl group attached to a benzimidazole (B57391) ring, facilitated by a base like potassium carbonate. mdpi.com Similarly, the nucleophilic amine of morpholine can attack sulfonyl chlorides to form sulfonamides. chemsociety.org.ng The synthesis of 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives also begins with the reaction of morpholine with 4-chloro-benzonitrile, showcasing the versatility of morpholine in nucleophilic displacement reactions. researchgate.net
The choice of strategy often depends on the specific analogue being synthesized. For the parent compound, this compound, the amidation reaction would typically involve N-aminomorpholine as the nucleophile reacting with an activated 2-methylbenzoic acid derivative.
Synthesis of Novel Derivatives and Analogues of this compound
The core structure of this compound serves as a scaffold for the development of novel derivatives and analogues. Modifications can be systematically introduced at three key positions: the benzene (B151609) ring, the morpholine moiety, and the amide nitrogen.
Altering the substitution pattern on the benzene ring is a common strategy to modulate the properties of benzamide derivatives. nih.govnih.gov By starting with variously substituted 2-methylbenzoic acids, a library of analogues can be generated. For example, introducing electron-withdrawing groups like chloro or nitro, or electron-donating groups like methoxy, can significantly influence the molecule's electronic properties. nih.govnih.gov
The synthesis of these analogues generally follows the same amidation protocols described previously, with the primary difference being the choice of the starting benzoic acid derivative.
| Substituent (on Benzene Ring) | Corresponding Starting Material | Potential Synthetic Route |
|---|---|---|
| 4-Chloro | 4-Chloro-2-methylbenzoic acid | Standard amidation with the desired amine. |
| 5-Nitro | 2-Methyl-5-nitrobenzoic acid | Standard amidation with the desired amine. |
| 4,5-Dimethoxy | 4,5-Dimethoxy-2-methylbenzoic acid | Standard amidation with the desired amine. |
| 5-(Trifluoromethoxy) | 2-Methyl-5-(trifluoromethoxy)benzoic acid | Standard amidation with the desired amine. nih.gov |
The morpholine ring itself can be modified or replaced to explore structure-activity relationships. researchgate.net One approach is to use substituted morpholines, such as cis-3,5-disubstituted morpholines, which can be prepared through multi-step synthetic sequences. e3s-conferences.org
| Heterocyclic Moiety | Starting Reagent | Key Structural Difference |
|---|---|---|
| Morpholine | Morpholine | Contains an ether oxygen (O). |
| Piperidine | Piperidine | All-carbon ring (except for the reacting nitrogen). nih.gov |
| N-Methylpiperazine | N-Methylpiperazine | Contains a second, tertiary amine nitrogen (N-CH₃). nih.gov |
| Thiomorpholine | Thiomorpholine | Contains a thioether sulfur (S) instead of oxygen. |
The substituent attached to the amide nitrogen can be varied extensively to create a broad range of analogues. This is achieved by reacting an activated 2-methylbenzoic acid derivative with a diverse selection of primary or secondary amines. This approach allows for the introduction of various aryl, alkyl, and complex heterocyclic groups at the N-position of the benzamide. mdpi.comnih.gov
For example, reacting 2-methylbenzoyl chloride with substituted anilines yields N-aryl-2-methylbenzamides. nih.gov The use of amines containing linker groups, such as 2-(morpholin-4-yl)ethan-1-amine, allows for the synthesis of molecules with flexible chains connecting to other cyclic systems. bldpharm.com Furthermore, complex amino-heterocycles can be used to construct highly functionalized molecules, such as N-(7-chloro-4-morpholinoquinolin-2-yl)-2-methylbenzamide, by coupling with the appropriate aminoquinoline precursor. mdpi.com
| Amine Starting Material | Resulting N-Substituent Group | Example Product Class |
|---|---|---|
| 4-Methylaniline | 4-Methylphenyl | N-Arylbenzamides nih.gov |
| 2-(Morpholin-4-yl)ethan-1-amine | 2-(Morpholin-4-yl)ethyl | N-Alkylbenzamides with heterocyclic substituent bldpharm.com |
| (Morpholin-4-yl)(thiophen-2-yl)methanamine | (Morpholin-4-yl)(thiophen-2-yl)methyl | N-Alkylbenzamides with multiple substituents nih.gov |
| 2-Amino-7-chloro-4-morpholinoquinoline | 7-Chloro-4-morpholinoquinolin-2-yl | N-Heteroarylbenzamides mdpi.com |
Reaction Mechanisms and Selectivity in Synthesis
The primary route for the synthesis of this compound is the acylation of morpholine with 2-methylbenzoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism.
Mechanism of N-Acylation:
The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This step is facilitated by the lone pair of electrons on the nitrogen atom. The presence of a base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic and halting the reaction. nih.govncert.nic.in
The mechanism can be summarized in the following steps:
Nucleophilic Attack: The nitrogen atom of morpholine attacks the carbonyl carbon of 2-methylbenzoyl chloride, leading to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.
Deprotonation: The added base removes the proton from the nitrogen atom, regenerating the neutral amide product and forming a salt with the liberated hydrochloric acid.
Influence of the Ortho-Methyl Group:
The presence of the methyl group at the ortho position of the benzoyl chloride introduces steric hindrance, which can influence the reaction rate. acs.org This steric bulk can impede the approach of the morpholine nucleophile to the carbonyl carbon, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a high yield compared to the acylation with unsubstituted benzoyl chloride.
Regioselectivity:
In the case of the reaction between 2-methylbenzoyl chloride and unsubstituted morpholine, regioselectivity is not a factor as morpholine is a symmetrical molecule. However, if a substituted morpholine, for instance, a 2-substituted morpholine, were used, the acylation would preferentially occur at the less sterically hindered nitrogen atom. The regioselectivity in such cases is primarily dictated by the steric environment around the nitrogen atom. organic-chemistry.orgchimia.ch
Stereoselectivity:
For the synthesis of this compound from achiral starting materials (2-methylbenzoyl chloride and morpholine), the product is achiral, and therefore, stereoselectivity is not a concern. However, if a chiral substituted morpholine is used as the starting material, the reaction can proceed with retention of configuration at the chiral centers of the morpholine ring, leading to the formation of an enantiomerically pure or enriched product. The development of stereoselective syntheses of chiral morpholine derivatives is an active area of research. banglajol.infosemanticscholar.orgnih.gov
Advanced Synthetic Strategies for Compound Optimization
Catalytic Methods:
While the direct acylation with an acyl chloride is a robust method, the use of stoichiometric amounts of base can lead to waste generation. Catalytic methods for amide bond formation are therefore highly desirable. For sterically hindered substrates, specialized catalysts can be employed to facilitate the reaction under milder conditions. For example, certain organocatalysts or metal-based catalysts can activate the carboxylic acid or its derivative, allowing for efficient acylation of even bulky amines. acs.orgucl.ac.uk
Flow Chemistry:
Continuous flow chemistry offers several advantages for the synthesis of amides, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. thieme-connect.denih.govresearchgate.netsci-hub.se For the synthesis of this compound, a flow process could involve pumping solutions of 2-methylbenzoyl chloride and morpholine with a base through a heated reactor coil. This can lead to rapid and efficient amide formation with shorter reaction times and potentially higher yields compared to batch processes. thieme-connect.denih.gov Flow chemistry is particularly advantageous for reactions that are exothermic or involve hazardous reagents.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours | Minutes |
| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, uniform temperature |
| Scalability | Can be challenging | More straightforward |
| Safety | Handling of bulk reagents | Smaller reaction volumes at any given time |
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. semanticscholar.orgsemanticscholar.orgresearchgate.net The application of microwave energy can significantly reduce the reaction times for the synthesis of this compound, often from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture, which can help to overcome the activation energy barrier, especially in cases of steric hindrance. semanticscholar.org
Biocatalysis:
Enzymatic methods for amide bond formation represent a green and highly selective alternative to traditional chemical synthesis. sci-hub.se While a specific biocatalyst for the synthesis of this compound may not be readily available, the development of engineered enzymes for the synthesis of structurally related amides is an area of active research. Biocatalysis can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For 2-methyl-N-(morpholin-4-yl)benzamide, the UV-Vis spectrum is primarily dictated by the electronic structure of the benzamide (B126) chromophore, which is influenced by the 2-methyl and N-morpholinyl substituents. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. The principal electronic transitions observed in aromatic amides like this compound are π → π* and n → π* transitions.
The benzamide portion of the molecule contains a phenyl ring and a carbonyl group, which together form a conjugated system. This extended π-electron system is responsible for strong absorption bands in the UV region. The primary electronic transitions are the π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε). Theoretical and experimental studies of benzamide itself show intense absorption resulting from S₀ → S₃ (π→π*) transitions. researchgate.net
The presence of the amide group introduces a non-bonding (n) orbital associated with the lone pair of electrons on the nitrogen and oxygen atoms. This allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. These transitions are generally of much lower intensity compared to π → π* transitions. libretexts.org
Substituents on the benzene (B151609) ring can cause a shift in the absorption maxima (λmax) and a change in the intensity of the absorption bands. The 2-methyl group on the benzene ring is an auxochrome that can cause a slight red shift (bathochromic shift) of the π → π* transition. The N-(morpholin-4-yl) group, attached to the carbonyl carbon, also influences the electronic distribution within the benzamide system. The nitrogen atom of the morpholine (B109124) ring can participate in resonance with the carbonyl group, affecting the energy of the molecular orbitals.
Table 1: UV-Vis Absorption Data for Benzamide
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition | Reference |
| Water | 225 | 10,233 | π → π | sci-hub.se |
| Ethanol | 224 | 8,710 | π → π | sci-hub.se |
This interactive table provides reference data for the parent compound, benzamide. The absorption maxima (λmax) and molar absorptivity (ε) are indicative of the strong π → π transitions characteristic of the benzoyl chromophore.*
It is anticipated that the UV-Vis spectrum of this compound would exhibit a primary absorption band in a similar region to benzamide, likely with a slight bathochromic shift due to the electronic effects of the methyl and morpholinyl substituents. The intensity of this band would be characteristic of a high-probability π → π* transition. A weaker n → π* transition may also be present at a longer wavelength.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. researchgate.net For 2-methyl-N-(morpholin-4-yl)benzamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a deep understanding of its intrinsic molecular characteristics. irjweb.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the conformation with the lowest energy. For a flexible molecule like this compound, which contains rotatable bonds, a conformational analysis is crucial. This would involve identifying various stable conformers and determining their relative energies.
Table 1: Hypothetical Key Geometric Parameters for this compound (Note: This data is illustrative and would need to be confirmed by specific DFT calculations.)
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Indicates double bond character of the carbonyl group. |
| C-N (Amide) Bond Length | ~1.39 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |
| Dihedral Angle (Benzoyl - Amide) | 40-60° | Defines the twist of the benzoyl ring relative to the amide plane. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and polarizable. mdpi.comnih.gov Analysis of related benzamide (B126) derivatives shows that these energy gaps are crucial for understanding potential charge transfer within the molecule. researchgate.netirjweb.com
Table 2: Representative Frontier Molecular Orbital Energies (Note: This data is for illustrative purposes, based on general values for similar organic molecules.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| ΔE (Energy Gap) | 4.0 to 5.0 | Indicates the molecule's excitability and chemical reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.net
In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. For this compound, these would likely be located around the carbonyl oxygen and the morpholine (B109124) oxygen. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, often found around the hydrogen atoms of the amide or methyl groups. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer, hybridization, and hyperconjugative interactions between orbitals. rsc.orgusc.edu This analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.
For this compound, NBO analysis would reveal the hybridization of the atoms and the nature of the bonds (e.g., sigma, pi). It would also quantify the stabilization energy (E(2)) associated with intramolecular charge transfer, such as the delocalization of the lone pair electrons on the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. These interactions are fundamental to understanding the molecule's electronic stability and conformation. rsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. rjlbpcs.comscispace.com This method is essential in drug discovery for predicting binding affinity and identifying key interactions. mdpi.comresearchgate.net
While no specific molecular docking studies for this compound have been reported, the methodology would involve docking the optimized 3D structure of the compound into the active site of a selected biological target. The simulation predicts the most favorable binding pose and calculates a "docking score," which estimates the binding affinity (often in kcal/mol). rjlbpcs.com
The analysis identifies specific interactions, such as:
Hydrogen bonds: Likely to form between the carbonyl oxygen of the benzamide and amino acid residues like Arginine or Lysine in a target's active site. researchgate.net
Hydrophobic interactions: The methyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues.
Pi-stacking: The aromatic benzoyl ring could form pi-pi or pi-cation stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
These predicted interactions provide a rational basis for a compound's potential biological activity and can guide the design of more potent analogs. mdpi.comnih.gov
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic)
The intermolecular forces at play in the solid state and in biological systems are crucial for understanding the behavior of a compound. For molecules like This compound , hydrogen bonding and hydrophobic interactions are expected to be the primary drivers of its molecular recognition and crystal packing.
Hydrogen Bonding: The structure of This compound contains key functional groups capable of participating in hydrogen bonds. The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The morpholine ring introduces an additional ether oxygen and a tertiary amine nitrogen, both of which can act as hydrogen bond acceptors.
While a crystal structure for the title compound is not publicly available, studies on analogous structures provide significant insights. For instance, in the crystal structure of N-[Morpholino(phenyl)methyl]benzamide, intermolecular N-H···O hydrogen bonds are observed to be a key stabilizing force in the crystal lattice. beilstein-journals.org Similarly, other benzamide derivatives consistently show the formation of hydrogen-bonded networks. researchgate.net It is highly probable that This compound would also form hydrogen bonds, likely involving the amide N-H as a donor and the carbonyl oxygen or the morpholine oxygen as acceptors, leading to the formation of dimers or extended chains in the solid state.
A summary of the probable intermolecular interactions for This compound based on related compounds is presented in Table 1.
| Interaction Type | Potential Participating Groups on this compound | Reference Compound Examples and Findings |
| Hydrogen Bonding (Donor) | Amide N-H | N-[Morpholino(phenyl)methyl]benzamide shows N-H···O bonds. beilstein-journals.org |
| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen, Morpholine Oxygen, Morpholine Nitrogen | The oxygen atom of the morpholine ring can form hydrogen bonds. nih.gov |
| Hydrophobic Interactions | Benzene (B151609) ring, Methyl group, Morpholine CH2 groups | Benzamidine exhibits hydrophobic interactions with aromatic residues in binding sites. nih.gov |
| π-π Stacking | Benzene ring | Observed in the crystal packing of various benzamide derivatives. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their complexes. nih.govmdpi.comresearchgate.net For a compound like This compound , MD simulations can predict its conformational flexibility, its interaction with biological macromolecules, and the stability of the resulting complexes.
While specific MD studies on This compound are not available, simulations of other benzamide derivatives complexed with proteins provide valuable insights. For example, MD simulations of novel benzamide inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes relevant to Alzheimer's disease, have been conducted. researchgate.net These studies typically analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand, the radius of gyration (Rg), and the solvent-accessible surface area (SASA) to assess the stability and compactness of the complex over time. researchgate.net
In a typical MD simulation of a benzamide derivative bound to a protein, a stable RMSD for the ligand indicates that it remains securely in the binding pocket. Fluctuations in the RMSD of the protein's backbone can reveal conformational changes induced by ligand binding. The analysis of protein-benzoic acid complexes has shown that hydrogen bonding and hydrophobic interactions are crucial for stable binding. beilstein-journals.org It is reasonable to expect that This compound , when bound to a target protein, would exhibit dynamic behavior where the benzamide core provides a stable anchor through hydrogen bonds and hydrophobic interactions, while the morpholine moiety might show greater flexibility, allowing it to adapt to the specific topology of the binding site.
Table 2 summarizes key parameters from a representative MD simulation of a benzamide-protein complex, which can be used as a proxy to understand the potential dynamic behavior of This compound in a similar environment.
| MD Simulation Parameter | Description | Typical Observations for Benzamide-Protein Complexes | Potential Implication for this compound |
| RMSD (Ligand) | Root-mean-square deviation of the ligand's atomic positions from a reference structure. | Low and stable RMSD values suggest stable binding in the active site. nih.gov | The compound is likely to form a stable complex with a suitable biological target. |
| RMSD (Protein) | Root-mean-square deviation of the protein's backbone atoms. | Can indicate conformational changes upon ligand binding; stable values suggest overall structural integrity. researchgate.net | Binding may induce minor conformational adjustments in the target protein to achieve an optimal fit. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Stable Rg values indicate that the protein does not undergo major unfolding or expansion. researchgate.net | The compound is unlikely to cause significant destabilization of its target protein upon binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds between the ligand and protein are indicative of a stable complex. beilstein-journals.org | The amide and morpholine groups are expected to maintain key hydrogen bonds with the protein. |
In Silico ADMET Prediction for Research Compound Prioritization
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.govnih.govaudreyli.com In silico ADMET prediction tools have become increasingly popular for prioritizing compounds for further experimental investigation. scilit.comnih.gov These tools use quantitative structure-property relationship (QSPR) models to predict a compound's likely pharmacokinetic and toxicological profile based on its chemical structure.
For This compound , we can use established in silico models to predict its ADMET properties. While the results are predictions and require experimental validation, they provide a valuable preliminary assessment. A hypothetical ADMET profile for This compound based on predictions for similar benzamide and morpholine-containing compounds is presented in Table 3. researchgate.netmdpi.comresearchgate.netmdpi.commdpi.com
| ADMET Property | Predicted Outcome for this compound (Hypothetical) | Rationale based on Structural Features and Data from Related Compounds |
| Absorption | Good oral bioavailability predicted. | The molecular weight and number of hydrogen bond donors/acceptors are within the ranges suggested by Lipinski's Rule of Five. Benzamide derivatives often show good absorption. mdpi.com |
| Distribution | Likely to have moderate to high plasma protein binding. May cross the blood-brain barrier. | The presence of aromatic rings and a lipophilic character suggests potential for plasma protein binding. The morpholine moiety is often used to modulate CNS penetration. mdpi.com |
| Metabolism | Potential for metabolism by cytochrome P450 enzymes. | The aromatic ring and methyl group are potential sites for oxidation. The morpholine ring can also be a site of metabolism. nih.gov |
| Excretion | Likely to be cleared through a combination of renal and hepatic routes. | The predicted solubility and metabolic pathways would influence the primary route of excretion. |
| Toxicity | Low to moderate predicted toxicity. Not predicted to be a potent mutagen. | Many benzamide and morpholine derivatives have been developed as safe and effective drugs. However, specific toxicities would need to be assessed experimentally. mdpi.comresearchgate.net |
Cheminformatics and Machine Learning Approaches in Compound Design
Furthermore, generative machine learning models can be used to design novel compounds from scratch. nih.gov By training a model on a large database of known active molecules, it can learn the underlying chemical patterns that are important for activity. The model can then generate new molecules that are predicted to be active, potentially leading to the discovery of novel chemical scaffolds. For instance, a generative model could be trained on a dataset of compounds active against a particular protein target and then used to generate novel benzamide derivatives with potentially improved properties compared to This compound .
Table 4 outlines some of the key cheminformatics and machine learning approaches that could be applied in the design and optimization of compounds related to This compound .
| Approach | Description | Potential Application for Benzamide Derivatives |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. mdpi.com | Predict the potency of new derivatives of This compound to guide synthesis. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features responsible for a compound's biological activity. | Design new molecules that fit the pharmacophore of a specific biological target. |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target to identify potential hits. | Identify novel benzamide-based compounds with desired activity from virtual libraries. |
| Generative Models | Uses machine learning to generate novel molecular structures with desired properties. nih.gov | Design novel chemical scaffolds that incorporate the key features of the benzamide and morpholine moieties. |
| Active Learning | An iterative machine learning approach that intelligently selects the most informative compounds to test experimentally. blogspot.com | Efficiently explore the chemical space around This compound to rapidly identify more potent analogues. |
Investigation of Biological Activity and Molecular Mechanisms Pre Clinical, in Vitro, and in Silico Studies
Cellular Assays for Functional Biological Effects
Antiproliferative Activity in Cancer Cell Lines
Direct studies on the antiproliferative effects of 2-methyl-N-(morpholin-4-yl)benzamide against cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) have not been identified in the current body of scientific literature. However, research into structurally related compounds offers some insights. For instance, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides and m-(4-morpholinoquinazolin-2-yl)benzamides have demonstrated antiproliferative activities against various cancer cell lines. nih.govnih.gov These findings suggest that the morpholine (B109124) and benzamide (B126) moieties can be part of a pharmacophore with anticancer potential. General reviews on morpholine derivatives also indicate their investigation as potential anticancer agents. researchgate.netresearchgate.net Without direct experimental data, the antiproliferative capacity of this compound remains speculative.
Antimicrobial Efficacy Against Pathogenic Strains
There is no specific data available on the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. The broader family of benzamide derivatives has been a source of compounds with antibacterial and antifungal properties. nanobioletters.com Similarly, various morpholine derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing promising results. researchgate.netresearchgate.net For example, studies on 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives indicated that the morpholine ring is a key component for antimicrobial activity. researchgate.net However, in the absence of direct testing, the antimicrobial profile of this compound is unknown.
Anti-inflammatory and Immunomodulatory Investigations (In Vitro Models)
Specific in vitro studies investigating the anti-inflammatory and immunomodulatory effects of this compound are not currently available. The anti-inflammatory potential of the benzamide scaffold is recognized, with some derivatives showing modulation of inflammatory pathways. ontosight.airesearchgate.net Additionally, morpholine-containing compounds have been explored for their anti-inflammatory properties. researchgate.netnih.gov The potential for this compound to exhibit such activities would need to be confirmed through dedicated experimental assays, such as those measuring cytokine production or the activity of inflammatory enzymes in relevant cell models. nih.govmdpi.com
Target Identification and Validation Methodologies
Due to the lack of specific biological activity data for this compound, there is no information regarding the identification and validation of its potential molecular targets. The process of target identification typically follows the discovery of a compound's biological effect and involves a range of methodologies, including affinity chromatography, genetic approaches, and computational modeling, to elucidate its mechanism of action. researchgate.net
Structure Activity Relationship Sar Studies for 2 Methyl N Morpholin 4 Yl Benzamide Derivatives
Computational SAR Modeling (QSAR, 3D-QSAR):No Quantitative Structure-Activity Relationship (QSAR) studies dedicated to this series of compounds were found.
Due to this absence of focused research, it is not possible to construct the requested article without resorting to speculation, which would compromise the scientific integrity of the content. Further research and publication in the field are required before a comprehensive SAR analysis of 2-methyl-N-(morpholin-4-yl)benzamide derivatives can be provided.
Medicinal Chemistry and Research Applications Pre Clinical and Translational Research Focus
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and serves as the starting point for further modification to create a more effective and safer drug. ijddd.com The process of lead optimization involves an iterative cycle of designing, synthesizing, and testing new analogs to improve properties such as efficacy, selectivity, and metabolic stability. patsnap.compatsnap.com
A fundamental strategy in this process is the analysis of Structure-Activity Relationships (SAR), which studies how systematic changes to a molecule's structure affect its biological activity. patsnap.com This allows researchers to identify the key functional groups responsible for the desired effects. patsnap.com
Derivatives containing both benzamide (B126) and morpholine (B109124) scaffolds have been the subject of such optimization strategies in various therapeutic areas. For instance, in the pursuit of novel anticancer agents, a series of 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl group and N-substituted benzamides were designed and synthesized as potential Focal Adhesion Kinase (FAK) inhibitors. mdpi.com Within this series, compound 8a (2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide) was identified as a potent lead compound, displaying significant anti-FAK activity and selective antiproliferative effects against specific cancer cell lines in preclinical models. mdpi.com
In a different therapeutic context, researchers seeking more selective gastric prokinetic agents synthesized a series of N-[(2-morpholinyl)alkyl]benzamides. nih.gov The goal was to improve upon existing drugs like metoclopramide. The morpholinyl moiety was specifically designed to confer the desired activity. Through systematic modification of the benzoyl group's substituents, researchers found that compounds like 17 (4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide) exhibited potent and selective gastric prokinetic activity in rat and mouse models. nih.gov
| Lead Compound Example | Therapeutic Target/Area | Key Optimization Finding | Reference |
|---|---|---|---|
| Compound 8a | FAK Inhibition (Anticancer) | Identified as a lead compound with an IC50 of 0.047 µM against FAK and selective antiproliferative effects. | mdpi.com |
| Compound 17 | Gastric Prokinetic Agent | Demonstrated potent and selective activity, superior to the initial reference compounds. | nih.gov |
Development of Chemical Probes for Biological Research
Chemical probes are small molecules used as tools to study biological processes and protein function. chemicalprobes.orgescholarship.org While 2-methyl-N-(morpholin-4-yl)benzamide itself may not be extensively documented as a chemical probe, its structural framework is highly relevant to the development of such tools. The design of potent and selective ligands for biological targets is a critical first step in creating probes for techniques like Positron Emission Tomography (PET). nih.gov
PET radioligands are molecular probes that allow for the non-invasive visualization and quantification of biological targets in living subjects. Research into ligands for the Translocator protein (TSPO), a biomarker for neuroinflammation, provides a salient example. nih.gov Scientists have explored structural classes related to benzamides to develop high-affinity TSPO ligands. In one study, modifications of a known TSPO ligand led to the development of oxygen-tethered N-methyl-aryloxypropanamides. One such derivative, 22a (N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide), emerged as a new high-affinity TSPO ligand with properties that make it an attractive lead for PET radioligand development. nih.gov This demonstrates how scaffolds related to the benzamide structure are actively being developed into sophisticated molecular probes for biological research. nih.gov
Exploration of New Therapeutic Modalities (Excluding Clinical Outcomes)
The combination of the benzamide and morpholine scaffolds has been explored in a variety of preclinical therapeutic contexts, reflecting the versatility of this structural arrangement. ontosight.airesearchgate.net Research has focused on developing novel agents for cancer and gastrointestinal disorders, among others.
In oncology, derivatives featuring these moieties have been investigated as inhibitors of key cellular signaling pathways. nih.govnih.gov For example, a series of m-(4-morpholinoquinazolin-2-yl)benzamides were synthesized and evaluated for their antitumor activities. nih.gov Compound T10 from this series was found to selectively inhibit the PI3Kα enzyme, block the critical PI3K/Akt/mTOR signaling pathway, and induce apoptosis in human colon carcinoma (HCT-116) cells. nih.gov Similarly, another study on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides identified compounds that could block the same pathway, further validating the benzamide-morpholine framework for developing novel antiproliferative agents. nih.gov The research into FAK inhibitors also represents an exploration of a new therapeutic modality, as FAK is a key target in cancer progression and development. mdpi.com
Beyond cancer, the development of N-[(2-morpholinyl)alkyl]benzamides as selective gastric prokinetic agents demonstrates the application of this chemical scaffold in exploring treatments for gastrointestinal motility disorders. nih.gov
| Therapeutic Modality | Compound Series/Example | Preclinical Finding | Reference |
|---|---|---|---|
| Anticancer (PI3K Inhibition) | m-(4-morpholinoquinazolin-2-yl)benzamides (e.g., T10) | Compound T10 selectively inhibits PI3Kα, blocks the PI3K/Akt/mTOR pathway, and induces apoptosis in cancer cells. | nih.gov |
| Anticancer (FAK Inhibition) | 2,4-dianilinopyrimidine derivatives (e.g., 8a) | Compound 8a potently inhibits FAK and shows selective antiproliferative effects in vitro. | mdpi.com |
| Gastrointestinal Motility | N-[(2-morpholinyl)alkyl]benzamides (e.g., 17) | Demonstrated potent and selective gastric prokinetic activity in animal models. | nih.gov |
Role as a Privileged Scaffold in Drug Discovery Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. nih.gov Both the morpholine ring and the benzamide core, the constituent parts of this compound, are widely regarded as privileged structures.
The morpholine heterocycle is frequently used in drug design due to its advantageous physicochemical, biological, and metabolic properties. researchgate.netnih.govnih.gov Its inclusion in a molecule can improve aqueous solubility and metabolic stability, and it can form important hydrogen bond interactions with biological targets. ontosight.airesearchgate.net This versatility has led to its incorporation in a wide array of bioactive molecules targeting different enzymes and receptors. nih.gov
Similarly, the benzamide structure is a classic pharmacophore present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.aiwalshmedicalmedia.com The adaptability of the benzamide core allows for chemical modifications that can fine-tune its binding to a wide range of biological targets. walshmedicalmedia.com The combination of these two privileged scaffolds in a single molecule, as seen in this compound, provides a robust template for the development of new therapeutic agents. nih.govresearchgate.netnih.gov
Contributions to Understanding Disease Mechanisms Through Molecular Probes
Molecular probes derived from privileged scaffolds play a crucial role in elucidating the mechanisms of disease. By creating highly selective and potent probes for specific biological targets, researchers can investigate the role of these targets in pathological processes.
The development of TSPO ligands, as discussed previously, is a prime example. nih.gov TSPO is upregulated in activated microglia during instances of neuronal damage, making it a key biomarker for neuroinflammation in conditions like Alzheimer's and Parkinson's disease. nih.gov The creation of high-affinity molecular probes, such as PET radioligands based on structures like compound 22a , allows researchers to visualize and quantify these changes in the brain of living organisms. nih.gov This capability provides invaluable insights into the progression of neuroinflammatory processes and helps to understand the underlying mechanisms of these devastating neurological disorders. nih.gov Therefore, the development of probes based on the benzamide and related scaffolds contributes directly to a deeper mechanistic understanding of human diseases.
Future Research Directions and Challenges
Advanced Synthetic Methodologies for Diversification
Future research should focus on developing advanced and efficient synthetic methodologies to create a diverse library of "2-methyl-N-(morpholin-4-yl)benzamide" analogs. The goal is to systematically modify the core structure to explore and optimize the structure-activity relationship (SAR).
Key areas for synthetic exploration include:
Modification of the Benzamide (B126) Ring: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and halogen groups) at different positions on the 2-methylphenyl ring can significantly influence the compound's electronic and steric properties, potentially affecting its binding affinity and selectivity for biological targets.
Alteration of the Morpholine (B109124) Moiety: The morpholine ring can be replaced with other saturated heterocycles, such as piperidine, piperazine, or thiomorpholine, to probe the importance of the ring heteroatoms and conformation for biological activity. researchgate.net
Linker Modification: While the current structure has a direct amide linkage, future synthetic routes could explore the introduction of flexible or rigid linkers between the benzoyl group and the morpholine ring.
Combinatorial Chemistry and High-Throughput Synthesis: Employing modern synthetic techniques like parallel synthesis can accelerate the creation of a large number of derivatives. This approach allows for the rapid generation of data to build robust SAR models. General procedures for synthesizing benzamide derivatives often involve the reaction of an activated carboxylic acid (like a benzoyl chloride) with an amine (in this case, morpholine), a process that is amenable to high-throughput adaptation. researchgate.netresearchgate.netmdpi.com
The synthesis of novel analogs can draw from established methods for creating N-substituted benzamides and related heterocyclic compounds. researchgate.netmdpi.com For instance, the reaction between benzoic acid and an amine is a common method for preparing amide derivatives. researchgate.net
Integrated Experimental and Computational Approaches
To accelerate the discovery process and gain deeper insights into the mechanism of action, a tightly integrated approach combining computational modeling and experimental validation is essential.
In Silico Studies: Computational tools can predict the properties and potential biological activities of "this compound" and its derivatives, guiding the synthesis of the most promising candidates.
| Computational Technique | Application for this compound Research |
| Molecular Docking | Predicts the binding mode and affinity of the compound and its analogs within the active site of known or hypothesized protein targets. researchgate.netmdpi.comresearchgate.net This can help prioritize which derivatives to synthesize and test. |
| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship models, such as CoMFA and CoMSIA, can be developed to correlate the 3D properties of the molecules with their biological activity, providing a theoretical direction for rational drug design. nih.gov |
| Molecular Dynamics (MD) Simulations | These simulations can assess the stability of the ligand-protein complex over time, providing insights into the dynamic interactions and binding stability. nih.gov |
| ADMET Prediction | In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. bohrium.com |
Experimental Validation: The predictions from computational studies must be validated through rigorous experimental testing. This includes in vitro assays to confirm the inhibitory activity against specific targets and cellular assays to evaluate the compound's effect on biological pathways. The results from these experiments can then be used to refine the computational models in an iterative cycle of design, synthesis, testing, and modeling.
Exploration of Novel Biological Targets and Pathways
While the initial target of "this compound" might be known, a key area of future research is to explore its polypharmacology—its ability to interact with multiple biological targets. Benzamide derivatives have been reported to exhibit a wide range of biological activities by modulating various enzymes and receptors.
Potential Target Classes for Investigation:
Kinases: Rho-associated kinase-1 (ROCK1) has been identified as a target for some benzamide derivatives, suggesting that this compound could be explored for its kinase inhibitory potential. nih.gov
Enzymes in Neurodegenerative Diseases: Research has shown that some benzamides can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.gov
Epigenetic Targets: Histone deacetylases (HDACs) are another class of enzymes that have been successfully targeted by benzamide-containing compounds, such as Entinostat (MS-275), for cancer therapy. researchgate.net
Other Enzymes: Tyrosinase inhibitors are of interest in cosmetics and medicine, and benzamide derivatives have shown potential in this area. researchgate.net
Cellular Pathways: N-substituted benzamides have been shown to induce apoptosis and cause cell cycle arrest, indicating interference with fundamental cellular processes that could be harnessed for therapeutic benefit. nih.gov
A broad screening campaign against a panel of diverse biological targets would be a valuable strategy to identify novel activities and potential new therapeutic applications for this chemical scaffold.
Development of Targeted Delivery Systems (Conceptual Research)
Even a potent compound can be limited by poor bioavailability, off-target toxicity, or an inability to reach its site of action. Conceptual research into targeted delivery systems for "this compound" could address these potential limitations. While specific systems for this compound have not been developed, established principles of drug delivery can be applied.
Conceptual Approaches:
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) could improve its solubility, protect it from premature degradation, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. The complexity of these systems, however, presents a significant challenge for manufacturing and clinical translation. frontiersin.org
Prodrug Strategy: The compound could be chemically modified into an inactive prodrug that is converted to the active form only at the target site. For example, a prodrug could be designed to be activated by specific enzymes that are overexpressed in diseased tissues or by the unique microenvironment of a tumor. acs.org
Ligand-Directed Targeting: The surface of a nanoparticle carrier could be decorated with ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on target cells. This active targeting approach could enhance efficacy and reduce side effects. The addition of such targeting components adds to the complexity and cost of development. frontiersin.org
These strategies remain conceptual for this specific molecule but represent important future avenues to enhance its therapeutic index should it advance in development.
Addressing Challenges in Pre-clinical Development and Research Translation
The path from a promising laboratory compound to a clinically approved therapeutic is fraught with challenges. Proactively addressing these hurdles is critical for the successful translation of "this compound" research.
Major Pre-clinical and Translational Challenges:
| Challenge | Description |
| The "Valley of Death" | This term describes the gap between promising pre-clinical research and the initiation of clinical trials, often due to a lack of funding, resources, and interdisciplinary expertise. nih.gov |
| Predictive Power of Animal Models | A significant challenge is the frequent failure of efficacy and safety results from animal models to translate to human subjects. This can be due to fundamental biological differences between species. nih.gov |
| Regulatory Hurdles | Navigating the complex regulatory environment for new chemical entities is a major undertaking. This includes extensive safety and toxicology studies that must be conducted under Good Laboratory Practice (GLP) conditions. nih.gov |
| Scalability of Synthesis | A synthetic route that is feasible on a laboratory scale may not be practical or cost-effective for large-scale manufacturing required for extensive pre-clinical and clinical studies. |
| Career and Funding Disincentives | Translational research projects often have long timelines and may not produce the high volume of publications typically required for academic career advancement, creating a disincentive for researchers. nih.gov |
Overcoming these challenges requires a multi-faceted approach, including forming collaborations between academic researchers and industry partners, securing dedicated translational funding, and designing pre-clinical studies with a clear line of sight to clinical application. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for 2-methyl-N-(morpholin-4-yl)benzamide?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a thiourea derivative can form through a two-step mechanism: (1) nucleophilic attack of a carbonyl carbon by a thiocyanate group, followed by (2) proton transfer to stabilize the intermediate . Alternative routes may involve morpholine ring incorporation via alkylation or cyclization .
- Characterization : Use CHN elemental analysis to confirm stoichiometry. Structural elucidation requires FTIR (to identify amide C=O and morpholine C-N stretches), and NMR (to resolve methyl, aromatic, and morpholine protons), and X-ray crystallography to determine bond angles and hydrogen bonding patterns (e.g., intramolecular N–H⋯O and C–H⋯S interactions) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- The benzamide core and morpholine moiety make it a candidate for antimicrobial and anticancer studies. Its structural rigidity and hydrogen-bonding capacity allow interactions with enzymes (e.g., kinase inhibitors) or bacterial targets. Preliminary studies suggest evaluating minimum inhibitory concentration (MIC) against gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
